molecular formula C9H12N2O3 B13624037 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid

3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid

Katalognummer: B13624037
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: YHCUSXOZURWBLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid is a key chemical intermediate in the research and development of novel small molecule therapeutics. Its primary research application is in the synthesis of potent antagonists of the human α4β7 integrin, a receptor critically involved in lymphocyte homing to gut-associated lymphoid tissues . Antagonists of α4β7 integrin are investigated for their potential to treat a range of autoimmune and chronic inflammatory diseases by inhibiting the interaction between the integrin and its ligand, MAdCAM . This mechanism is a validated therapeutic pathway for conditions such as inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis . Beyond IBD, research into α4β7 antagonists also extends to potential applications in treating eosinophilic esophagitis, pancreatitis, insulin-dependent diabetes mellitus, asthma, and graft-versus-host disease . This compound serves as a critical building block for medicinal chemists working to develop orally bioavailable integrin inhibitors, addressing a significant need in the field where most approved therapeutics are injectable . The structure of this intermediate, featuring both amino and carboxylic acid functional groups, provides handles for further synthetic modification, enabling the exploration of structure-activity relationships to optimize drug potency and selectivity.

Eigenschaften

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

3-(5-amino-4-methyl-2-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C9H12N2O3/c1-6-4-8(12)11(5-7(6)10)3-2-9(13)14/h4-5H,2-3,10H2,1H3,(H,13,14)

InChI-Schlüssel

YHCUSXOZURWBLL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N(C=C1N)CCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid generally involves multi-step organic synthesis starting from suitably substituted pyridine derivatives and amino acid precursors. The key steps include:

  • Formation of the Pyridine Core: The pyridine ring bearing the 5-amino and 4-methyl substituents is typically constructed or modified through condensation reactions or functional group transformations on pre-existing pyridine scaffolds.

  • Introduction of the Propanoic Acid Side Chain: The propanoic acid moiety is introduced via nucleophilic substitution or amide bond formation followed by hydrolysis. For example, coupling of the pyridinone nitrogen with a propanoic acid derivative or its activated ester can be employed.

  • Hydrolysis of Amide Precursors: Under acidic conditions, amide intermediates such as 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide can be hydrolyzed to yield the target 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid.

  • Typical Reaction Conditions: The reactions are often carried out under controlled pH and temperature to optimize yield and purity. Catalysts or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) may be used during amide bond formation.

Industrial Production Methods

In industrial synthesis, the process is scaled up with emphasis on:

Chemical Reaction Types Involving the Compound

3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid can undergo various chemical reactions, which are relevant both for its synthesis and further functionalization:

Reaction Type Description Common Reagents Outcome
Oxidation Introduction or modification of functional groups Potassium permanganate, hydrogen peroxide Hydroxylated or oxidized derivatives
Reduction Alteration of oxidation state Sodium borohydride, lithium aluminum hydride Reduced analogs or intermediates
Substitution Replacement of functional groups on pyridine ring Halogens, alkylating agents Derivatives with modified biological properties

These reactions allow for structural diversification and optimization of biological activity.

Detailed Synthetic Protocol Example

A representative synthetic route for 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid involves the following steps:

Step Reagents & Conditions Description Yield/Notes
1 Condensation of pyridine derivative with amino acid precursor under controlled pH and temperature Formation of pyridinone intermediate with amino and methyl substituents High yield with catalyst
2 Amide coupling using DCC or DIC with propanoic acid derivative Introduction of propanamide side chain Moderate to high yield
3 Acidic hydrolysis of amide to carboxylic acid Conversion of amide to target propanoic acid Quantitative under optimized conditions

This method is supported by literature showing that hydrolysis of amide precursors under acidic conditions reliably yields the target acid compound.

Research Findings and Comparative Analysis

Literature Reports

  • The compound is frequently synthesized as an intermediate for further functionalization in medicinal chemistry, for example, in the development of protease inhibitors targeting SARS-CoV-2 main protease, where derivatives of pyridinone propanoic acids are key intermediates.

  • Alternative synthetic strategies involve starting from cyclopropylalanine derivatives and converting them through esterification, N-alkylation, and hydrolysis steps to obtain related pyridinone propanoic acids with high overall yields and fewer steps.

Industrial and Laboratory Scale Yields

Scale Yield (%) Notes
Laboratory batch 70–90% Depends on purity of starting materials and reaction optimization
Industrial scale 75–88% Optimized for cost-efficiency and environmental impact

Summary Table of Preparation Methods

Preparation Aspect Description Key Parameters References
Synthetic route Multi-step synthesis including pyridine ring formation, amide coupling, and hydrolysis Catalysts (DCC, DIC), acidic hydrolysis, temperature control (0–150°C)
Industrial production Batch or continuous flow, automated monitoring, green chemistry Reaction time (minutes to hours), molar ratios, solvent choice
Reaction types Oxidation, reduction, substitution for derivative synthesis Oxidizing/reducing agents, halogens, alkylating agents
Representative yields Laboratory: 70–90%, Industrial: 75–88% Dependent on reaction conditions and purification methods

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Functional groups on the pyridine ring can be substituted with other groups to create derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine/Pyrimidine Family

3-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (CAS: 6214-60-4)
  • Structural Differences : Replaces the pyridine ring with a dihydropyrimidine system, introduces fluorine at position 5, and adds a second oxo group at position 3.
  • Impact on Properties: The fluorine atom increases electronegativity, enhancing binding interactions with biological targets (e.g., enzymes or receptors) .
(S)-3-(6-Amino-9H-purin-9-yl)-2-(phosphonomethoxy)propanoic acid (7a)
  • Structural Differences: Features a purine base instead of pyridine and includes a phosphonomethoxy group.
  • Higher molecular weight (due to the purine and phosphonate moieties) may reduce oral bioavailability compared to the target compound.
  • Synthetic Notes: Synthesized via microwave-assisted deprotection (Me$_3$SiBr or HCl), yielding 68% .

Heterocyclic Propanoic Acid Derivatives

3-{5-[(2-Chlorophenyl)carbonyl]-2-oxo-1,3-benzothiazol-3(2H)-yl}propanoic acid
  • Structural Differences : Contains a benzothiazole ring fused with a 2-oxo group and a chlorophenyl substituent.
  • The chlorophenyl group may confer distinct electronic effects, influencing receptor affinity.
  • Crystallographic Data : Confirms planar geometry, with strong hydrogen bonding via the carboxylic acid group .
2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]-3-phenylpropanoic acid
  • Structural Differences : Integrates a triazole ring and a phenyl group.
  • Impact on Properties :
    • The triazole ring introduces additional hydrogen-bonding sites, enhancing interactions with biological targets .
    • The phenyl group increases hydrophobicity, which may affect pharmacokinetic profiles.
  • Spectroscopic Data : IR shows N-H stretches at 3386 cm$^{-1}$ and C=O stretches at 1634 cm$^{-1}$ .

Functional Group Variations

Phosphonate-Containing Analogues

Compounds like (S)-9f and (R)-7b () incorporate diisopropoxyphosphono or phosphonomethoxy groups. These modifications:

  • Improve metabolic stability by resisting enzymatic hydrolysis.
Amino Acid Conjugates

Example: (S)-13c (), a pyrazole-thiazolidinone hybrid with a phenylpropanoic acid chain.

  • Demonstrates how substituents like thioxothiazolidinone can modulate electronic properties and bioactivity .

Key Data Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Yield (%) Notable Properties
Target Compound 196.21 Amino, Methyl, Pyridine, COOH N/A High purity (98%), planar structure
3-(5-Fluoro-2,4-dioxo-pyrimidinyl)propanoic acid 230.15 Fluoro, Dioxo, Dihydropyrimidine, COOH N/A Enhanced electronegativity, prodrug potential
(S)-7a (Purine derivative) ~350 Phosphonomethoxy, Purine, COOH 68 Prodrug candidate, high yield
Benzothiazole derivative 369.80 Chlorophenyl, Benzothiazole, COOH N/A Lipophilic, crystalline solid

Q & A

Q. What are the standard synthetic routes for 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid, and what reaction conditions are critical?

Methodological Answer: Synthesis typically involves multi-step reactions starting with substituted pyridines or heterocyclic precursors. Key steps include:

  • Coupling Reactions : Amide bond formation or thiazolidinone ring closure under nitrogen atmosphere.
  • Solvent Systems : Dichloromethane or ethanol for solubility and stability of intermediates .
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation or cross-coupling reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product. High-Performance Liquid Chromatography (HPLC) is recommended for purity validation .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify proton environments and carbon backbone integrity .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+^+ for C9_9H12_{12}N2_2O3_3: 197.0926).
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols should be followed during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Seal in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation .
  • Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) for sensitive intermediates; higher temperatures (50–80°C) for accelerated kinetics .
  • Solvent Polarity : Adjust solvent systems (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance solubility .
  • Catalyst Loading : Optimize Pd/C or enzyme concentrations (e.g., 5–10 mol%) to balance cost and efficiency .
  • Continuous Flow Systems : Implement microreactors for exothermic reactions to improve safety and scalability .

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
  • pH Adjustment : Prepare buffered solutions (pH 7.4) with phosphate-buffered saline (PBS) to mimic physiological conditions .
  • Prodrug Strategies : Modify the carboxylic acid group to esters for increased membrane permeability .

Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics : Measure KiK_i (inhibition constant) using Michaelis-Menten plots under varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography : Resolve 3D structures of enzyme-ligand complexes to identify active-site interactions .

Q. How can computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess conformational changes .
  • QSAR Models : Develop quantitative structure-activity relationships to predict bioactivity based on substituent effects .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., cisplatin for apoptosis) .
  • Dose-Response Curves : Perform 8-point dilution series to calculate accurate IC50_{50} values .
  • Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to cross-validate results .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.